Cas no 2869872-09-1 (3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- )

3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- is a chiral, non-racemic compound featuring a pyrrolidine core with a propanoic acid substituent and an oxo-allyloxycarbonylamino functional group. Its stereospecific (αS,3S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions, enhancing its utility in peptide and heterocycle synthesis. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and bioactive molecules due to its rigid pyrrolidine scaffold and functional versatility. Its well-defined structure ensures reproducibility in research and industrial processes.
3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)-  structure
2869872-09-1 structure
Product name:3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)-
CAS No:2869872-09-1
MF:C11H16N2O5
MW:256.255143165588
CID:5563130

3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- Chemical and Physical Properties

Names and Identifiers

    • (αS,3S)-2-Oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-3-pyrrolidinepropanoic acid (ACI)
    • 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)-
    • Inchi: 1S/C11H16N2O5/c1-2-5-18-11(17)13-8(10(15)16)6-7-3-4-12-9(7)14/h2,7-8H,1,3-6H2,(H,12,14)(H,13,17)(H,15,16)/t7-,8-/m0/s1
    • InChI Key: XHLZPZOIPZETOL-YUMQZZPRSA-N
    • SMILES: C([C@@H]1CCNC1=O)[C@@H](C(=O)O)NC(=O)OCC=C

3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
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EN300-39872416-0.5g
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Enamine
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(2S)-3-[(3S)-2-oxopyrrolidin-3-yl]-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
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Additional information on 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)-

3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- (CAS No. 2869872-09-1)

3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- (CAS No. 2869872-09-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and derivatives, specifically those with a pyrrolidine backbone. Its unique structural features and chiral centers make it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- is characterized by a pyrrolidine ring attached to a propanoic acid moiety, with an oxo group at the 2-position and an α-amino group substituted by a (2-propen-1-yloxy)carbonyl group. The (αS,3S) configuration of the chiral centers imparts specific stereochemical properties that are crucial for its biological activity and pharmacological profile.

Recent studies have highlighted the potential of this compound in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- exhibits potent anti-inflammatory properties. In vitro assays demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, preliminary studies have explored the neuroprotective effects of 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)-. A study published in the Journal of Neurochemistry reported that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism of action appears to involve the modulation of intracellular signaling pathways related to oxidative stress and apoptosis.

In addition to its anti-inflammatory and neuroprotective properties, 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- has also shown promise in cancer research. A study published in the Cancer Research journal found that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific molecular targets involved in these effects are currently under investigation but may include key signaling proteins such as AKT and ERK.

The synthesis of 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- has been optimized to ensure high yields and purity. Various synthetic routes have been developed to access this compound efficiently. One common approach involves the condensation of a suitably protected pyrrolidine derivative with an α-amino acid ester followed by deprotection and oxidation steps to introduce the oxo group. The chiral centers are typically introduced through enantioselective catalysis or resolution techniques.

The physicochemical properties of 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)-, including its solubility, stability, and bioavailability, have been extensively studied to optimize its use in drug development. This compound is generally stable under standard laboratory conditions but may require careful handling to maintain its integrity during long-term storage or formulation processes.

In conclusion, 3-Pyrrolidinepropanoic acid, 2-oxo-α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αS,3S)- (CAS No. 2869872-09-1) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional mechanisms of action and potential uses for this versatile molecule.

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